Quercetin-4'-o-glucoside Quercetin-4'-o-glucoside Quercetin-4'-o-glucoside is a natural product found in Filipendula vulgaris, Pseudognaphalium affine, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC17941870
InChI: InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2
SMILES:
Molecular Formula: C21H20O12
Molecular Weight: 464.4 g/mol

Quercetin-4'-o-glucoside

CAS No.:

Cat. No.: VC17941870

Molecular Formula: C21H20O12

Molecular Weight: 464.4 g/mol

* For research use only. Not for human or veterinary use.

Quercetin-4'-o-glucoside -

Specification

Molecular Formula C21H20O12
Molecular Weight 464.4 g/mol
IUPAC Name 3,5,7-trihydroxy-2-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Standard InChI InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2
Standard InChI Key OIUBYZLTFSLSBY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

Quercetin-4'-O-glucoside belongs to the flavonoid O-glycoside class, characterized by a glucose unit linked via an O-glycosidic bond to the 4'-position of the quercetin backbone. The aglycone, quercetin, consists of a 2-phenylchromen-4-one core with hydroxyl groups at the 3, 5, 7, and 4' positions . The glucosylation at the 4'-OH group alters its physicochemical properties, enhancing water solubility compared to the lipophilic aglycone .

Table 1: Key Structural and Chemical Properties

PropertyValueSource
Molecular FormulaC21H20O12\text{C}_{21}\text{H}_{20}\text{O}_{12}
Molecular Weight464.4 g/mol
CAS Number20229-56-5
IUPAC Name3,5,7-Trihydroxy-2-[3-hydroxy-4-[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
SynonymsSpiraeoside, Quercetin-4'-β-D-glucoside

The stereochemistry of the glucose moiety (β-D-configuration) is critical for its biological activity, influencing interactions with enzymes and transporters in the human intestine .

Spectroscopic and Chromatographic Data

Mass spectrometry analyses reveal a predominant ion at m/z 463.4 [M–H]⁻, consistent with its molecular weight . Nuclear magnetic resonance (NMR) studies confirm the glycosidic linkage, with characteristic signals for the anomeric proton (δ 5.2–5.4 ppm) and glucose carbons . High-performance liquid chromatography (HPLC) retention times vary by column type, but reverse-phase systems typically elute the compound at 12–15 minutes under gradient conditions .

Biological Activities and Mechanistic Insights

Antioxidant Efficacy

Quercetin-4'-O-glucoside exhibits remarkable antioxidant activity, particularly in the gastrointestinal tract. In rat intestinal mucosa homogenates, it suppressed iron ion (Fe³⁺)-induced lipid peroxidation more effectively than quercetin-3-glucoside (Q3G), with an IC₅₀ of 12 µM versus 25 µM for Q3G . This superiority arises from two factors:

  • Enhanced Bioactivation: Intestinal β-glucosidases hydrolyze Quercetin-4'-O-glucoside to quercetin aglycone more efficiently than Q3G, releasing the active antioxidant .

  • Chelation Moderation: Unlike Q3G, which strongly chelates Fe³⁺, Quercetin-4'-O-glucoside’s weaker chelation allows sustained free radical scavenging without sequestering essential metals .

Table 2: Comparative Antioxidant Activities

CompoundLipid Peroxidation Inhibition (IC₅₀, µM)Aglycone Release (nmol/mg protein)
Quercetin-4'-O-glucoside128.9
Quercetin-3-glucoside254.2
Quercetin (aglycone)10

Data adapted from .

Pharmacokinetics and Bioavailability

Absorption and Metabolism

Upon ingestion, Quercetin-4'-O-glucoside undergoes hydrolysis by lactase phlorizin hydrolase (LPH) in the small intestine, releasing quercetin aglycone . The aglycone is then absorbed via passive diffusion or efflux transporters like P-glycoprotein. Unabsorbed glucoside proceeds to the colon, where gut microbiota further metabolize it into phenolic acids (e.g., 3,4-dihydroxyphenylacetic acid) .

Bioavailability Considerations

Despite its hydrophilic nature, Quercetin-4'-O-glucoside’s bioavailability surpasses that of quercetin aglycone due to enhanced solubility and enzymatic hydrolysis . Co-ingestion with lipids or piperine (from black pepper) may further improve absorption by inhibiting glucuronidation .

Analytical Methods for Detection and Quantification

Mass Spectrometry (MS)

Liquid chromatography-tandem MS (LC-MS/MS) is the gold standard for quantifying Quercetin-4'-O-glucoside in biological matrices. Multiple reaction monitoring (MRM) transitions at m/z 463 → 301 (aglycone fragment) achieve detection limits of 0.1 ng/mL in plasma .

Nuclear Magnetic Resonance (NMR)

¹H-NMR spectra in dimethyl sulfoxide-d₆ (DMSO-d₆) reveal distinct signals for the glucose anomeric proton (δ 5.32 ppm) and aromatic protons of the quercetin moiety (δ 6.1–7.8 ppm) .

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